(5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c22-17-12-14(25(27)28)2-4-16(17)18-5-3-15(30-18)13-19-20(26)24(21(31)32-19)7-1-6-23-8-10-29-11-9-23/h2-5,12-13H,1,6-11H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYMHPKWSPZMKQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the furan and thiazolidinone rings, followed by the introduction of the morpholine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Reduction Reactions
The nitro group on the 4-nitrophenyl moiety undergoes reduction to form amines. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl in acidic media typically achieves this transformation. For example:
| Reaction Conditions | Product | Yield (%) | Source Analog |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, RT | 4-Amino-2-chlorophenyl derivative | 85–90 | |
| Fe powder, HCl, H₂O, 80°C | Same as above | 75–80 |
The resulting amine can undergo diazotization (NaNO₂/HCl) to form diazonium salts for further coupling reactions .
Nucleophilic Aromatic Substitution
The chloro group at the 2-position of the phenyl ring is activated by the electron-withdrawing nitro group (para), enabling nucleophilic substitution under basic conditions:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH | DMF, 100°C, 6h | 2-Hydroxy-4-nitrophenyl derivative | 60–65 | |
| Morpholine | K₂CO₃, DMSO, 80°C, 12h | Morpholinyl-substituted phenyl analog | 50–55 |
This reactivity is consistent with para-nitro-activated chloroarenes .
Thione Group Reactivity
The sulfanylidene (C=S) group participates in tautomerism (thione-thiol equilibrium) and reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers:
Yields: 70–75% under K₂CO₃/acetone reflux . -
Oxidation : H₂O₂ or KMnO₄ oxidizes the thione to a sulfonic acid (-SO₃H).
Morpholinylpropyl Chain Modifications
The tertiary amine in the morpholine ring can undergo:
-
Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt (80% yield, MeCN, RT) .
-
Deprotonation : Acts as a base in Michael additions or SN2 reactions.
Furan Ring Reactivity
The furan moiety, though deactivated by the nitro and chloro groups, may undergo electrophilic substitution at elevated temperatures:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Dinitro derivative | Low yield (~20%) |
| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | 5-Bromofuran analog | Not observed |
Cyclization and Cross-Coupling
The exocyclic methylidene group (C=C) facilitates cycloaddition or cross-coupling:
Scientific Research Applications
Pharmacological Applications
Thiazolidinone derivatives are known for their diverse pharmacological activities. The compound has been studied for its potential as an antimicrobial agent and anticancer drug .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone compounds exhibit significant antimicrobial properties against various bacteria. For instance, derivatives similar to (5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the antibacterial efficacy, with some compounds achieving inhibition rates comparable to standard antibiotics like ampicillin .
Anticancer Properties
Thiazolidinone derivatives have also been investigated for their anticancer potential. The structural modifications in compounds like this compound can lead to increased cytotoxicity against various cancer cell lines. Studies indicate that these compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiazolidinones is crucial for optimizing their biological activity. The following factors are essential:
- Substituents on the Phenyl Ring : The nature of substituents (electron-donating vs. electron-withdrawing) significantly influences the biological activity. For example, the introduction of a chlorine atom on the phenyl ring enhances antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .
- Morpholine Group : The presence of morpholine moieties has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several studies have explored the applications of thiazolidinone derivatives:
- Antibacterial Activity Study :
- Anticancer Efficacy Assessment :
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its Z-configuration , 2-chloro-4-nitrophenyl-furan moiety , and morpholine-propyl chain . Below is a comparison with key analogues:
Stereochemical and Computational Insights
- Z vs. E Configuration : The 5Z-configuration in the target compound may favor planar molecular geometries, enhancing π-π stacking with biological targets. In contrast, the E-isomer in could exhibit steric hindrance, reducing binding affinity .
- DFT Studies: ’s computational models on similar thiazolidinones suggest that electron-withdrawing groups (e.g., nitro) stabilize the HOMO-LUMO gap, correlating with observed bioactivity. The target compound’s chloro-nitro-phenyl group may similarly modulate electronic properties .
Biological Activity
The compound (5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its diverse biological activities. Thiazolidinones, particularly those with modifications like furan and morpholine substituents, have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The structure of the compound can be broken down as follows:
- Thiazolidinone Core : The 1,3-thiazolidin-4-one ring provides a scaffold known for various bioactivities.
- Furan and Phenyl Substituents : The presence of a furan ring and a chloronitrophenyl group enhances the compound's reactivity and biological profile.
- Morpholine Group : The morpholine moiety is often associated with improved solubility and bioavailability.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Some thiazolidinones induce programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Studies have demonstrated that these compounds can reduce tumor size in animal models by targeting specific pathways involved in cancer progression .
A recent review highlighted the potential of thiazolidinone derivatives as anticancer agents by discussing their effects on different cancer cell lines, including colon adenocarcinoma (HT29) and gastric cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against various pathogens, including bacteria and fungi. For instance:
- Gram-positive Bacteria : Certain derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus spp. .
- Fungal Infections : Compounds have demonstrated antifungal activity against Candida albicans, which is crucial given the rising incidence of fungal infections in immunocompromised patients .
Anti-inflammatory Effects
Research has indicated that thiazolidinone derivatives possess anti-inflammatory properties. This activity is particularly relevant in the context of chronic diseases where inflammation plays a critical role. The compound may act by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .
Synthesis and Structure-Activity Relationship (SAR)
A comprehensive study on the synthesis of thiazolidinone derivatives revealed that structural modifications significantly influence biological activity. For example, variations in substituents on the phenyl ring can enhance cytotoxicity or alter selectivity towards specific biological targets .
Table 1 summarizes key findings from various studies regarding the biological activities of thiazolidinone derivatives:
| Activity Type | Compound Variants | Observed Effects |
|---|---|---|
| Anticancer | 2,5-disubstituted thiazolidinones | Inhibition of cell proliferation in HT29 cells |
| Antimicrobial | N-substituted derivatives | Activity against Gram-positive bacteria and fungi |
| Anti-inflammatory | COX inhibitors | Reduced inflammation markers in animal models |
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Advanced Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
